

The Discovery and Development of PROLI NONOate: A Technical Guide

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Compound of Interest		
Compound Name:	PROLI NONOate	
Cat. No.:	B13706854	Get Quote

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Abstract

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt) is a member of the diazeniumdiolate class of nitric oxide (NO) donor compounds. First described in 1996, it is distinguished by its exceptionally rapid, pH-dependent decomposition to release nitric oxide. With a half-life of approximately 1.8 seconds at physiological pH and temperature, it serves as a valuable tool for investigating the biological effects of a short, high-concentration pulse of NO. This guide provides a comprehensive overview of the discovery, chemical properties, synthesis, and known biological applications of PROLI NONOate, with a focus on quantitative data and detailed experimental protocols to aid researchers in its application.

Discovery and Core Chemical Properties

PROLI NONOate was first synthesized and characterized by Saavedra et al. in 1996 as part of an effort to develop novel, ultrafast nitric oxide donors to study localized antithrombotic and vasodilatory activity.[1][2] Diazeniumdiolates, colloquially known as NONOates, are a class of compounds that feature a [N(O)NO]⁻ functional group and are prized for their ability to release NO spontaneously under physiological conditions without the need for enzymatic activation.[3]

The defining characteristic of **PROLI NONOate** is its extremely short half-life (t½), which is orders of magnitude faster than more commonly studied NONOates like DETA NONOate. This



rapid decomposition allows for precise temporal control of NO delivery in experimental systems. Upon decomposition in aqueous buffer at pH 7.4 and 37°C, one mole of the parent compound liberates two moles of nitric oxide and one mole of the amino acid L-proline, a naturally occurring and biocompatible metabolite.[1]

Table 1: Physicochemical and Kinetic Properties of

PROLI NONOate

Property	Value	Reference
Formal Name	1-(hydroxy-NNO-azoxy)-L- proline, disodium salt	
CAS Number	178948-42-0	_
Molecular Formula	C5H7N3O4 · 2Na	_
Formula Weight	219.1 g/mol	-
Half-life (t½)	~1.8 seconds (at 37°C, pH 7.4)	_
NO Release Stoichiometry	2 moles NO / mole of PROLI NONOate	
UV Absorbance (λmax)	252 nm (in 0.01 M NaOH)	_
Solubility	>100 mg/mL in aqueous buffers	_
Appearance	Crystalline solid	

Synthesis and Handling

The synthesis of diazenium diolates, including **PROLI NONOate**, generally involves the reaction of a secondary amine with nitric oxide gas at high pressure under basic conditions.

Experimental Protocol: Synthesis of PROLI NONOate

This protocol is based on the general methodology described for diazenium diolate synthesis and the specific findings reported by Saavedra et al., 1996.



- Preparation of Amine Solution: L-proline is dissolved in a solution of sodium methoxide in methanol. This creates the basic conditions necessary for the reaction and provides the nucleophilic secondary amine.
- Reaction with Nitric Oxide: The solution is transferred to a high-pressure reaction vessel. The vessel is purged with an inert gas (e.g., argon) to remove all oxygen.
- Pressurization: The vessel is charged with high-pressure nitric oxide gas (typically several atmospheres). The reaction is allowed to proceed with stirring. The specific pressure, temperature, and reaction time are critical parameters that must be optimized.
- Isolation: After the reaction is complete, the vessel is vented. The resulting product, PROLI NONOate, precipitates from the solution and can be collected by filtration.
- Purification and Storage: The crystalline solid is washed with an organic solvent (e.g., ether) and dried under vacuum. Due to its sensitivity to moisture and acidic conditions, PROLI NONOate must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at -80°C for long-term stability.

Protocol: Preparation and Handling for Biological Experiments

- Stock Solution Preparation: **PROLI NONOate** is stable in alkaline solutions. A stock solution is typically prepared by dissolving the crystalline solid in 10 mM sodium hydroxide (NaOH) to a desired concentration (e.g., 10-100 mM). The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.
- Storage of Stock Solution: The alkaline stock solution can be stored at 0-4°C for up to 24 hours. For longer-term storage, aliquots should be flash-frozen and stored at -80°C.
- Initiating NO Release: To initiate the release of NO for an experiment, an aliquot of the cold, alkaline stock solution is rapidly diluted into a much larger volume of physiological buffer (e.g., PBS or cell culture medium) at pH 7.0-7.4 and 37°C. This pH drop instantly triggers the rapid, first-order decomposition of the compound.

Mechanism of Action and Signaling Pathways

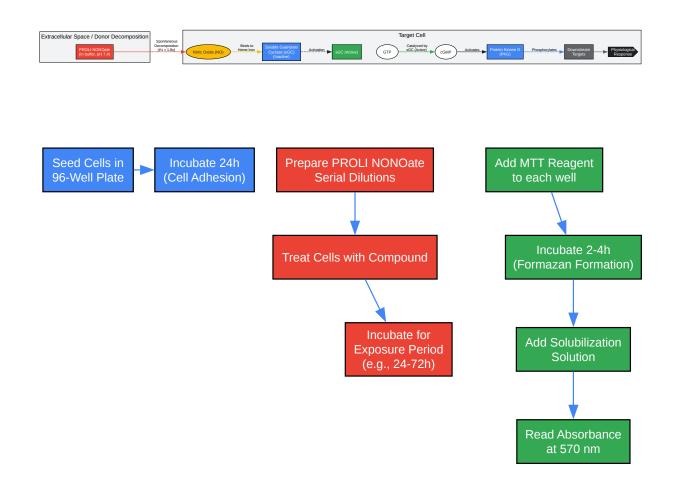


The primary mechanism of action for **PROLI NONOate** is the release of NO, which is a highly reactive and diffusible signaling molecule. The canonical signaling pathway for nitric oxide in most biological systems involves the activation of soluble guanylate cyclase (sGC).

Canonical NO/cGMP Signaling Pathway

- Diffusion: Upon release, NO rapidly diffuses across cell membranes into target cells.
- sGC Activation: In the cytoplasm, NO binds to the heme-iron center of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Downstream Effectors: cGMP acts as a second messenger, primarily by activating protein kinase G (PKG). PKG then phosphorylates a variety of downstream target proteins, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.





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